molecular formula C7H7BrN2O3S B11846545 Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Cat. No.: B11846545
M. Wt: 279.11 g/mol
InChI Key: WRWJOYNGLPGYSA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-ureidothiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom, a ureido group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-ureidothiophene-2-carboxylate can be synthesized through a multi-step processThe reaction typically requires anhydrous conditions and the use of reagents such as methyl iodide, bromine, and urea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-ureidothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-ureidothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-ureidothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The ureido group can form hydrogen bonds with target proteins, while the bromine atom and thiophene ring contribute to hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-ureidothiophene-3-carboxylate
  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • Methyl 5-bromo-2-methoxynicotinate

Uniqueness

Methyl 5-bromo-3-ureidothiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ureido group at the 3-position and the carboxylate ester at the 2-position distinguishes it from other similar compounds, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C7H7BrN2O3S

Molecular Weight

279.11 g/mol

IUPAC Name

methyl 5-bromo-3-(carbamoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C7H7BrN2O3S/c1-13-6(11)5-3(10-7(9)12)2-4(8)14-5/h2H,1H3,(H3,9,10,12)

InChI Key

WRWJOYNGLPGYSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)NC(=O)N

Origin of Product

United States

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